molecular formula C24H27N3O4 B2392649 N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899984-91-9

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2392649
CAS No.: 899984-91-9
M. Wt: 421.497
InChI Key: JAUIKUHYNRKFOD-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core substituted with a benzyl group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are proteins that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, which is part of the compound’s structure, is known to inhibit several proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been reported that the TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the polymerization of tubulin, affecting the mitotic spindle formation and thus, cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation , affecting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .

Pharmacokinetics

The tmp group, which is part of the compound’s structure, is known to be present in several therapeutically interesting drugs , suggesting that it may have favorable ADME properties.

Result of Action

The compound’s action results in molecular and cellular effects such as the inhibition of cell division due to its effect on tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific combination of a pyrrolo[1,2-a]pyrazine core with benzyl and trimethoxyphenyl groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUIKUHYNRKFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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